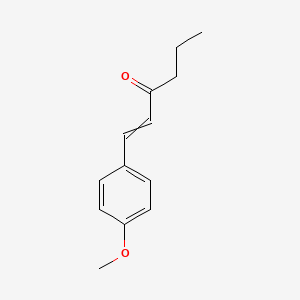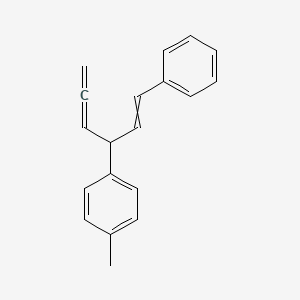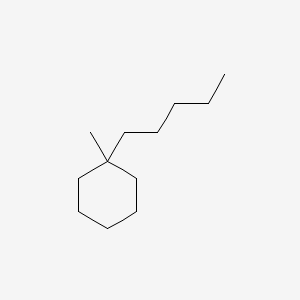
Cyclohexane, methylpentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, methylpentyl- is an organic compound with the molecular formula C12H24. It is a cycloalkane, meaning it consists of a ring of carbon atoms. This compound is also known as (1-methylpentyl)cyclohexane and has a molecular weight of 168.324 g/mol . Cyclohexane, methylpentyl- is a colorless liquid with a faint odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane, methylpentyl- can be synthesized through the hydrogenation of benzene in the presence of a catalyst such as Raney nickel . This process involves the addition of hydrogen to benzene, resulting in the formation of cyclohexane. The methylpentyl group can then be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with methylpentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene. The methylpentyl group is introduced through alkylation reactions. The process involves high-pressure hydrogenation and the use of catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cyclohexane, methylpentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and cyclohexanol.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Cyclohexanone and cyclohexanol.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
Cyclohexane, methylpentyl- has several scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: It is used in the study of lipid membranes and their interactions.
Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of cyclohexane, methylpentyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. In substitution reactions, it undergoes nucleophilic or electrophilic substitution, where hydrogen atoms are replaced by other atoms or groups .
類似化合物との比較
Cyclohexane, methylpentyl- can be compared with other similar compounds such as:
Cyclohexane: A simpler cycloalkane with the formula C6H12.
Methylcyclohexane: A monosubstituted cyclohexane with the formula C7H14.
Cyclopentane: A cycloalkane with a five-membered ring and the formula C5H10.
Uniqueness
Cyclohexane, methylpentyl- is unique due to its specific structure, which includes a cyclohexane ring with a methylpentyl substituent. This structure imparts distinct chemical and physical properties, making it useful in various applications .
特性
CAS番号 |
82162-03-6 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
1-methyl-1-pentylcyclohexane |
InChI |
InChI=1S/C12H24/c1-3-4-6-9-12(2)10-7-5-8-11-12/h3-11H2,1-2H3 |
InChIキー |
FCDFKIUSJACNAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(CCCCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


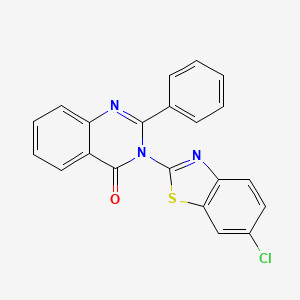
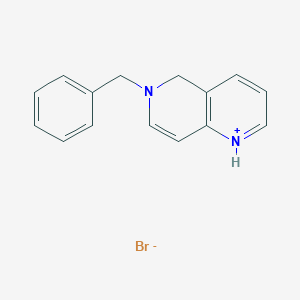
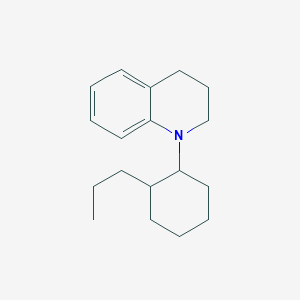
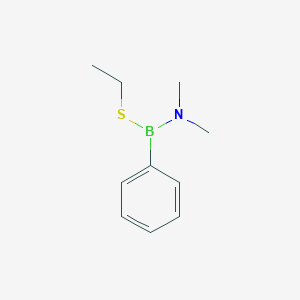
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
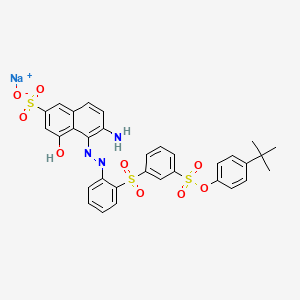
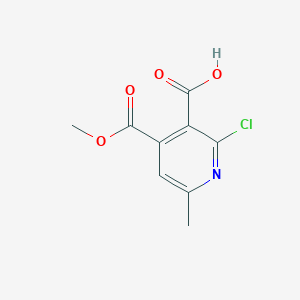
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
![4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B14409488.png)
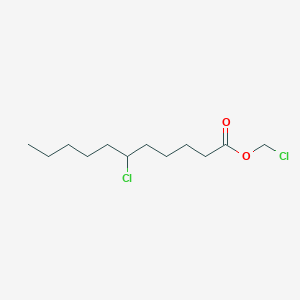
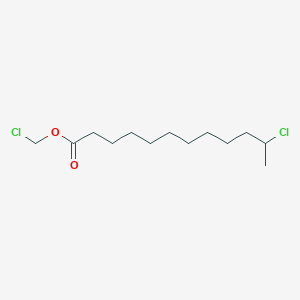
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
